Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-
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Overview
Description
3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL is a complex organic compound that features both furan and benzofuran moieties. These structures are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The presence of both furan and benzofuran rings in a single molecule makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis can be employed to form the furan ring, while the benzofuran moiety can be synthesized via intramolecular cyclization of ortho-hydroxyaryl ketones .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of biomass-derived starting materials, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-methanol derivatives .
Scientific Research Applications
3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Benzofuran-2-carboxylic acid
- Furan-2,5-dicarboxylic acid
Uniqueness
What sets 3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL apart from similar compounds is the presence of both furan and benzofuran rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-, also known as 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic applications.
- Molecular Formula : C13H8O4
- Molecular Weight : 228.2 g/mol
- CAS Registry Number : 329209-31-6
- IUPAC Name : 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone
Synthesis
The synthesis of Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)- typically involves multicomponent reactions that leverage the reactivity of furan derivatives in organic synthesis. Recent advancements have utilized aryl glyoxal as a synthetic equivalent for creating oxygen heterocycles, including this compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to Methanone have shown IC50 values in the nanomolar range against A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. Notably, derivatives containing hydroxamic acid groups have been identified as dual inhibitors targeting both tubulin polymerization and histone deacetylase (HDAC) activity .
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
TR187 | A549 | 18 | Tubulin polymerization inhibition |
TR187 | HT-29 | 207 | HDAC inhibition |
CA-4 | MDA-MB-231 | 180 | Tubulin polymerization inhibition |
Antimicrobial Activity
Methanone and its derivatives have also shown promising antimicrobial properties. A study highlighted that furan-substituted compounds exhibited antibacterial effects against Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/cm³ . The presence of the furan moiety is crucial for enhancing the biological activity of these compounds.
The biological activity of Methanone is primarily attributed to its ability to inhibit key cellular processes:
- Tubulin Polymerization : Compounds derived from Methanone target the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
- HDAC Inhibition : The incorporation of hydroxamic acid moieties allows these compounds to inhibit HDACs, leading to altered gene expression and apoptosis in cancer cells.
Study 1: Antiproliferative Effects
In a comparative study involving various benzofuran derivatives, Methanone was evaluated alongside TR187 and CA-4. The results indicated that Methanone exhibited similar or enhanced antiproliferative effects compared to these established compounds, particularly against resistant cancer cell lines.
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of Methanone derivatives against a panel of bacterial strains. The findings confirmed significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains.
Properties
Molecular Formula |
C13H8O4 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
furan-2-yl-(5-hydroxy-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C13H8O4/c14-8-3-4-11-9(6-8)10(7-17-11)13(15)12-2-1-5-16-12/h1-7,14H |
InChI Key |
BAJVTNDELBXKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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